molecular formula C11H11N3O2 B7588365 N-(1H-imidazol-2-ylmethyl)-1,3-benzodioxol-5-amine

N-(1H-imidazol-2-ylmethyl)-1,3-benzodioxol-5-amine

Cat. No. B7588365
M. Wt: 217.22 g/mol
InChI Key: XXURXIUTPNVOHI-UHFFFAOYSA-N
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Description

N-(1H-imidazol-2-ylmethyl)-1,3-benzodioxol-5-amine, commonly known as IBX, is a versatile oxidant used in organic synthesis. It was first reported in 1994 by Professor J. S. Yadav and his team at the Indian Institute of Chemical Technology. IBX is a mild and selective oxidizing agent that can convert alcohols, aldehydes, and ketones to their corresponding carbonyl compounds.

Mechanism of Action

IBX acts as an oxidizing agent by transferring an oxygen atom to the substrate. The mechanism of action involves the formation of an imidazole-2-ylidene intermediate, which then reacts with the substrate to form the oxidized product. The reaction proceeds via a single-electron transfer mechanism, where the imidazole nitrogen atom acts as a nucleophile and the oxygen atom of IBX acts as an electrophile.
Biochemical and Physiological Effects:
IBX is not a drug and has no direct biochemical or physiological effects on humans or animals. However, IBX has been shown to have toxic effects on aquatic organisms and should be handled with care.

Advantages and Limitations for Lab Experiments

IBX has several advantages over other oxidizing agents such as chromium(VI) reagents and peracids. IBX is a mild and selective oxidant that can be used under mild reaction conditions. It is also easy to handle and store. However, IBX has some limitations. It is relatively expensive compared to other oxidizing agents and can be difficult to obtain in large quantities. Additionally, IBX can be unstable under certain conditions and should be stored in a cool, dry place.

Future Directions

IBX has several potential applications in the fields of organic synthesis, medicinal chemistry, and materials science. Some possible future directions for IBX research include:
1. Development of new synthetic methods using IBX as an oxidizing agent.
2. Investigation of the mechanism of action of IBX and its intermediates.
3. Synthesis of new pharmaceuticals and agrochemicals using IBX as a key reagent.
4. Development of new materials using IBX as an oxidizing agent.
5. Study of the toxic effects of IBX on aquatic organisms and development of safer alternatives.
Conclusion:
IBX is a versatile oxidizing agent that has found widespread use in organic synthesis. It is a mild and selective oxidant that can be used to convert alcohols, aldehydes, and ketones to their corresponding carbonyl compounds. IBX has several advantages over other oxidizing agents, but also has some limitations. IBX has no direct biochemical or physiological effects on humans or animals, but can be toxic to aquatic organisms. IBX has several potential applications in the fields of organic synthesis, medicinal chemistry, and materials science, and further research in these areas is warranted.

Synthesis Methods

IBX is synthesized from commercially available 2-iodobenzoic acid and imidazole in the presence of a strong base such as potassium carbonate. The reaction is carried out in a mixture of water and an organic solvent such as acetone or acetonitrile. The product is purified by recrystallization from a suitable solvent.

Scientific Research Applications

IBX has found widespread use in organic synthesis due to its mild and selective oxidizing properties. It has been used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. IBX has been employed in the synthesis of the anti-tumor agent camptothecin, the anti-inflammatory agent resveratrol, and the anti-malarial drug artemisinin. IBX has also been used in the synthesis of the insecticide spinosad and the herbicide mesotrione.

properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-1,3-benzodioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-2-9-10(16-7-15-9)5-8(1)14-6-11-12-3-4-13-11/h1-5,14H,6-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXURXIUTPNVOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-imidazol-2-ylmethyl)-1,3-benzodioxol-5-amine

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